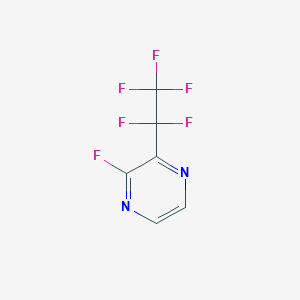

2-Fluoro-3-pentafluoroethyl-pyrazine

Descripción

Significance of Fluorinated Pyrazine (B50134) Scaffolds in Contemporary Chemical Research

Fluorinated heterocyclic compounds are increasingly vital in the development of new drugs and advanced materials. man.ac.uk The fusion of a heterocyclic framework with fluorine atoms can lead to compounds with enhanced therapeutic efficacy. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in numerous biologically active compounds. researchgate.netnih.gov

The introduction of fluorine into the pyrazine ring can lead to significant improvements in several key properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and often increasing the half-life of a drug molecule. nih.gov

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.

Binding Affinity: The high electronegativity of fluorine allows it to form potent non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with biological targets like enzymes and receptors, potentially increasing binding affinity and potency. rsc.org

These beneficial modifications have made fluorinated pyrazines a privileged scaffold in medicinal chemistry, leading to their investigation in a wide array of therapeutic areas. The versatility of the pyrazine core allows for various synthetic modifications, making it an attractive platform for developing libraries of novel compounds for screening. nih.govorganic-chemistry.org

Strategic Incorporation of Fluorine and Perfluoroalkyl Moieties in Heterocyclic Systems for Advanced Research

The strategic placement of fluorine atoms or perfluoroalkyl groups on a heterocyclic ring is a key aspect of modern medicinal and materials chemistry. nih.gov The effects of such modifications are highly dependent on the number of fluorine atoms and their position on the scaffold.

Single Fluorine Atoms vs. Perfluoroalkyl Groups: While the substitution of a single hydrogen atom with fluorine can have a profound impact, the introduction of a perfluoroalkyl group, such as a pentafluoroethyl (-C₂F₅) group, introduces a different set of properties. Perfluoroalkyl groups are known for their strong electron-withdrawing nature and high lipophilicity. mdpi.com

The table below summarizes the distinct effects of incorporating a single fluorine atom versus a pentafluoroethyl group into a heterocyclic system.

| Property | Effect of Single Fluorine Atom | Effect of Pentafluoroethyl (-C₂F₅) Group |

| Electronic Effect | Strong inductive electron withdrawal. Can act as a weak π-donor. | Powerful inductive electron withdrawal. |

| Lipophilicity | Generally increases lipophilicity. | Significantly increases lipophilicity. |

| Metabolic Stability | C-F bond is very strong, blocking metabolic attack at that site. | The entire group is highly resistant to metabolic degradation. |

| Steric Profile | Minimal steric hindrance, often considered a bioisostere of hydrogen. | Substantially larger and more sterically demanding than a hydrogen or fluorine atom. |

| Conformational Influence | Can influence molecular conformation through electrostatic interactions. | Can impose significant conformational constraints on the molecule. |

The presence of both a single fluorine atom and a pentafluoroethyl group in 2-Fluoro-3-pentafluoroethyl-pyrazine suggests a molecule designed to leverage the combined benefits of these substitutions. The fluorine at the 2-position and the pentafluoroethyl group at the 3-position create a highly electron-deficient pyrazine ring, which significantly influences its reactivity and potential applications.

Contextualization of this compound in Modern Organic Synthesis and Functional Materials Chemistry

While specific, detailed research findings on the synthesis and application of this compound are not extensively documented in publicly available literature, its structure allows for informed contextualization within the broader fields of organic synthesis and materials science.

Role in Organic Synthesis: Polyfluorinated pyrazines serve as valuable building blocks in organic synthesis. The highly electron-deficient nature of the pyrazine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr). The fluorine atom at the 2-position is a potential leaving group that can be displaced by a variety of nucleophiles, enabling the synthesis of more complex, highly functionalized pyrazine derivatives.

Potential synthetic transformations involving this compound could include:

Nucleophilic Aromatic Substitution: Reaction with amines, alcohols, or thiols to introduce new functional groups at the 2-position.

Cross-Coupling Reactions: The C-F bond could potentially be activated for certain types of cross-coupling reactions, although this is generally more challenging than with heavier halogens.

Modification of the Perfluoroalkyl Chain: While the pentafluoroethyl group is generally stable, reactions involving this moiety could be explored under specific conditions.

The compound serves as a key intermediate for accessing novel chemical space, providing a scaffold for the development of new pharmaceuticals and agrochemicals.

Potential in Functional Materials Chemistry: Fluorine-containing compounds are integral to the development of advanced functional materials, including polymers, liquid crystals, and organic electronics. man.ac.uk The unique properties of this compound make it an interesting candidate for materials science applications.

| Potential Application Area | Relevant Properties Conferred by Fluorination |

| Organic Electronics (e.g., OLEDs, OFETs) | High electron affinity, thermal stability, and volatility for vapor deposition processes. |

| Fluoropolymers | Can be incorporated as a monomer to create polymers with high thermal stability, chemical resistance, and specific optical properties. |

| Liquid Crystals | The rigid, polar structure could be suitable for designing new liquid crystalline materials with specific phase behaviors. |

| Ionic Liquids | As a component in the synthesis of novel ionic liquids with low melting points, high thermal stability, and wide electrochemical windows. man.ac.uk |

The combination of a heterocyclic core with heavy fluorination in this compound results in a molecule with a unique profile of high thermal stability, chemical inertness, and distinct electronic properties, making it a promising platform for the design of next-generation functional materials.

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H2F6N2 |

|---|---|

Peso molecular |

216.08 g/mol |

Nombre IUPAC |

2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyrazine |

InChI |

InChI=1S/C6H2F6N2/c7-4-3(13-1-2-14-4)5(8,9)6(10,11)12/h1-2H |

Clave InChI |

JRKPRMOYNBAKGV-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)F |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 3 Pentafluoroethyl Pyrazine and Its Analogs

Regioselective Fluorination Strategies for Pyrazine (B50134) Architectures

Achieving regioselective fluorination of pyrazine rings is a critical step in the synthesis of the target compound. The electron-deficient nature of the pyrazine core influences the approach, making direct C-H fluorination challenging but also enabling nucleophilic substitution pathways on pre-functionalized rings.

Direct C-F Bond Formation on Pyrazine Rings

Direct C-H fluorination is an atom-economical and highly sought-after transformation that avoids the need for pre-installed leaving groups. beilstein-journals.orgnih.gov For electron-deficient N-heterocycles like pyrazines, this method can be particularly effective. One of the most potent reagents for this transformation is silver(II) fluoride (B91410) (AgF₂). nih.gov This method has demonstrated remarkable site-selectivity, preferentially fluorinating the C-H bond adjacent to a ring nitrogen atom. nih.govorgsyn.orgresearchgate.net The reactions are typically rapid, often completing at ambient temperature within an hour, and are compatible with a variety of functional groups. nih.govresearchgate.net

The mechanism is believed to be inspired by classic amination reactions, showcasing how established reaction pathways can be adapted for new, challenging transformations. nih.gov This approach is particularly valuable for late-stage fluorination in the synthesis of complex molecules. acs.org While highly effective for many pyridine (B92270) and diazine systems, the yields can be diminished for substrates bearing multiple electron-withdrawing groups. acs.org

Another emerging strategy involves photosensitized C-H fluorination. nih.gov This transition-metal-free photochemical approach can offer complementary selectivity to metal-catalyzed methods, proceeding through a radical mechanism under mild conditions. beilstein-journals.orgnih.gov

Nucleophilic and Electrophilic Fluorination Approaches for Pyrazines

Nucleophilic Approaches: Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroheterocycle synthesis. nih.govmasterorganicchemistry.com This pathway involves the reaction of a nucleophilic fluoride source with a pyrazine ring that has a suitable leaving group (e.g., Cl, Br) at the desired position. Due to the electron-deficient nature of the pyrazine ring, it is pre-disposed to attack by nucleophiles. masterorganicchemistry.com

A key principle in SNAr is that the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.comstackexchange.com Consequently, even though the C-F bond is very strong, fluoride can be an excellent leaving group in subsequent reactions because its high electronegativity activates the ring toward nucleophilic attack. masterorganicchemistry.com For the synthesis of fluoropyrazines, a chloropyrazine precursor is often treated with a fluoride salt, such as potassium fluoride (KF), to install the fluorine atom. tcichemicals.com The resulting fluoropyrazines are themselves valuable intermediates, as the installed fluorine can be displaced by a wide range of nucleophiles under mild conditions. orgsyn.orgacs.org

Electrophilic Approaches: Electrophilic fluorination provides an alternative route, utilizing reagents with an electron-deficient fluorine atom. tcichemicals.com These reagents, often containing an N-F bond, have become safer and more practical alternatives to highly toxic sources like elemental fluorine. wikipedia.org Common examples include Selectfluor® and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgrsc.org

The reactivity of these N-F reagents can be tuned by altering the electronic properties of the groups attached to the nitrogen atom. wikipedia.org While direct electrophilic fluorination of a neutral pyrazine ring can be challenging, this method is highly effective for activated substrates like pyrazole (B372694) rings, where it has been used to synthesize 4-fluorinated pyrazoles with reagents like Selectfluor®. rsc.org A quantitative reactivity scale for various electrophilic fluorinating agents has been developed to aid in reagent selection. rsc.orgrsc.org

| Fluorination Method | Reagent Type | Typical Substrate | Key Features |

| Direct C-H Fluorination | Electrophilic (AgF₂) | Pyridines, Diazines | High regioselectivity for C-H adjacent to N; Fast, mild conditions. nih.govorgsyn.org |

| Nucleophilic Substitution (SNAr) | Nucleophilic (KF, CsF) | Halogenated Pyrazines (e.g., 2-chloropyrazine) | Classic, reliable method; Activated by electron-deficient ring. masterorganicchemistry.comtcichemicals.com |

| Electrophilic Fluorination | Electrophilic (Selectfluor®, NFSI) | Activated Heterocycles | Utilizes N-F reagents; Reactivity depends on substrate activation. wikipedia.orgrsc.org |

Efficient Introduction of Pentafluoroethyl Moieties onto Pyrazine Scaffolds

The pentafluoroethyl (C₂F₅) group is a valuable substituent in medicinal chemistry, often imparting increased metabolic stability and lipophilicity. Its introduction onto a pyrazine ring requires specialized methods.

Metal-Catalyzed Pentafluoroethylation Reactions (e.g., Copper-Mediated)

Copper-mediated cross-coupling reactions are a leading strategy for the introduction of perfluoroalkyl groups, including C₂F₅, onto (hetero)aromatic rings. acs.org These methods have advanced significantly beyond early reactions that were often limited to reactive aryl iodides. acs.orgresearchgate.net Modern copper-based reagents can efficiently couple with more readily available and less reactive aryl bromides. acs.org

A notable example is the use of pre-formed copper-perfluoroalkyl complexes, such as [(phen)CuRF] (where phen is 1,10-phenanthroline (B135089) and RF is a perfluoroalkyl group). nih.gov These stable reagents can pentafluoroethylate a range of heteroaryl bromides, including bromopyrazines, under relatively mild conditions. acs.org Another powerful approach involves the in situ generation of the active Cu-C₂F₅ species from more accessible precursors like trimethyl(trifluoromethyl)silane (TMSCF₃). sioc.ac.cnrsc.org Through a process of difluoromethylene insertion into an initially formed Cu-CF₃ species, a reactive Cu-C₂F₅ intermediate is generated, which can then couple with various substrates, including heteroaryl boronates. sioc.ac.cnrsc.org

| Catalyst/Reagent System | Substrate | Key Features |

| [(phen)CuC₂F₅] | Bromo-heterocycles (e.g., Bromopyrazine) | Stoichiometric, well-defined reagent; Good for less reactive bromides. acs.org |

| Cu(I)/TMSCF₃/Ligand | (Hetero)aryl Boronates, Terminal Alkynes | In situ generation of CuC₂F₅; Oxidative coupling under aerobic conditions. sioc.ac.cnrsc.org |

Perfluoroalkylation via Radical and Ionic Pathways

Radical Pathways: Radical perfluoroalkylation offers a complementary approach to metal-catalyzed methods. researchgate.net These reactions typically involve the generation of a perfluoroalkyl radical (e.g., C₂F₅•) which then adds to the aromatic ring. cdnsciencepub.com Various methods can initiate the formation of these radicals, including the use of radical initiators like benzoyl peroxide or redox systems involving reagents like sodium dithionite (B78146) (Na₂S₂O₄) or H₂O₂/Fe(II). researchgate.netresearchgate.net

The perfluoroalkyl radicals exhibit electrophilic character, meaning they react preferentially with electron-rich aromatic systems. researchgate.net For electron-deficient rings like pyrazine, the reaction may be less efficient unless the substrate is modified to enhance its reactivity. These reactions can sometimes lack the high regioselectivity of other methods. researchgate.net

Ionic Pathways: Ionic perfluoroalkylation involves the generation of a perfluoroalkyl anion, which then acts as a nucleophile. A significant challenge is that direct nucleophilic C-H perfluoroalkylation of arenes is difficult. However, this can be achieved by activating the aromatic ring, for instance, by forming a (η⁶-arene)tricarbonylchromium complex. rsc.org This complexation increases the electrophilicity of the arene ring, allowing it to be attacked by perfluoroalkyl anions generated from a silicon-based reagent (e.g., Me₃SiRF) and a fluoride source. rsc.org

Convergent and Divergent Synthetic Pathways to Complex Fluorinated Pyrazines

The assembly of a polysubstituted molecule like 2-fluoro-3-pentafluoroethyl-pyrazine can be approached using either convergent or divergent strategies.

Convergent Synthesis: In a convergent approach, key fragments of the target molecule are synthesized independently and then joined together in the final stages. For this compound, this could involve:

Synthesizing a 2-fluoropyrazine (B1298663) derivative.

Separately preparing a pentafluoroethyl-containing building block.

Coupling these two fragments, for example, via a metal-catalyzed cross-coupling reaction.

Divergent Synthesis: A divergent pathway begins with a common, multifunctional intermediate that is sequentially and selectively modified to produce a variety of analogs. nih.govrsc.org For fluorinated pyrazines, a suitable starting point could be 2,3-dichloropyrazine.

Step 1 (Perfluoroalkylation): Selectively react one chlorine atom, for instance, in a copper-mediated pentafluoroethylation to yield 2-chloro-3-pentafluoroethyl-pyrazine.

Step 2 (Fluorination): Substitute the remaining chlorine atom with fluorine via a nucleophilic aromatic substitution (SNAr) reaction using a fluoride salt.

Sustainable Synthetic Protocols for Fluorinated Pyrazines

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of catalytic methods and non-conventional energy sources to improve atom economy and reduce environmental impact.

The development of efficient catalytic systems is crucial for the sustainable synthesis of fluorinated pyrazines. For the introduction of fluorine, catalytic methods offer advantages over stoichiometric reagents in terms of waste reduction and selectivity. nih.gov For example, the use of catalytic amounts of silver salts in C-H fluorination reactions is a step towards a more sustainable process. orgsyn.org

In the broader context of pyrazine synthesis, manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-dialkyl-substituted pyrazines. nih.gov This method is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.gov The challenge lies in adapting such catalytic systems for the synthesis of unsymmetrically substituted and highly functionalized pyrazines like this compound.

Table 3: Catalytic Approaches to Pyrazine and Analog Synthesis

| Reaction | Catalyst | Substrates | Product | Key Advantage | Reference |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino Alcohols | 2,5-Dialkylpyrazines | High atom economy | nih.gov |

| C-H Fluorination | AgF₂ (catalytic potential) | Pyridines, Diazines | 2-Fluoropyridines/diazines | Site-selectivity | nih.gov |

| C-Alkylation | [Cp*IrCl₂]₂ | Methyl-N-heterocycles, Alcohols | Alkylated N-heterocycles | C-C bond formation | organic-chemistry.org |

This table highlights catalytic methods that contribute to more sustainable synthetic routes for pyrazines and related heterocycles.

Non-conventional activation methods offer significant advantages in terms of reduced reaction times, lower energy consumption, and often improved yields and selectivity.

Microwave-assisted synthesis has been shown to dramatically accelerate organic reactions. youtube.com In the context of fluorinated azines, microwave irradiation can promote the nucleophilic substitution of halogens with fluoride ions, even when using hydrated potassium fluoride in untreated solvents. lookchem.comresearchgate.net This circumvents the need for harsh anhydrous conditions and significantly shortens reaction times. lookchem.comresearchgate.net

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. benthamdirect.comeurekaselect.com This technique has been successfully applied to the synthesis of various nitrogen and oxygen-containing heterocycles, often leading to higher yields and shorter reaction times under milder conditions. benthamdirect.comeurekaselect.comresearchgate.net The application of ultrasound can be particularly beneficial for MCRs and cascade reactions. mdpi.com

Mechanochemistry , the use of mechanical force to induce chemical reactions, offers a solvent-free approach to synthesis. rsc.org Cocrystals of pyrazine with dicarboxylic acids have been successfully synthesized using mechanochemical methods. rsc.org This technique holds promise for the environmentally benign synthesis of pyrazine derivatives, minimizing solvent waste and potentially enabling new reaction pathways. rsc.org

Table 4: Comparison of Conventional and Non-Conventional Synthesis Methods for Heterocycles

| Method | Typical Reaction Time | Energy Input | Solvent Usage | Key Benefit | Reference |

| Conventional Heating | Hours to Days | High | High | Well-established | lookchem.com |

| Microwave Irradiation | Minutes to Hours | Moderate | Reduced | Rapid heating, rate enhancement | youtube.comresearchgate.net |

| Ultrasound Sonication | Minutes to Hours | Low | Reduced | Enhanced reactivity, milder conditions | benthamdirect.comeurekaselect.com |

| Mechanochemical Grinding | Minutes | Low | Minimal to None | Solvent-free, novel reactivity | rsc.org |

This table provides a comparative overview of different activation methods, emphasizing the green chemistry advantages of non-conventional techniques.

Chemical Reactivity and Transformation Studies of 2 Fluoro 3 Pentafluoroethyl Pyrazine

Mechanistic Insights into Pyrazine (B50134) Ring Functionalization

The pyrazine ring in 2-Fluoro-3-pentafluoroethyl-pyrazine is highly electron-deficient due to the electronegativity of the two nitrogen atoms. This inherent electronic property is further amplified by the strong electron-withdrawing effects of the fluorine and pentafluoroethyl substituents. This electronic landscape is a key determinant of the ring's reactivity.

Electrophilic and Radical Transformations of the Pyrazine Core

Electrophilic aromatic substitution on the pyrazine ring of this compound is generally difficult. The electron-withdrawing nature of the nitrogen atoms and the fluoroalkyl substituents deactivates the ring towards attack by electrophiles. Reactions such as nitration or Friedel-Crafts acylation typically require harsh conditions and often result in low yields or decomposition of the starting material.

However, radical transformations offer an alternative pathway for the functionalization of the pyrazine core. Radical reactions are often less sensitive to the electronic nature of the aromatic ring compared to ionic reactions. For instance, radical perfluoroalkylation could potentially introduce another perfluoroalkyl group onto the ring, although regioselectivity might be an issue. The specific conditions for such transformations would need to be carefully optimized.

Reactivity Pertaining to the 2-Fluoro Substituent

The fluorine atom at the C-2 position is not only a leaving group in SNAr reactions but can also participate in various metal-catalyzed cross-coupling reactions.

Selective Fluorine-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

While carbon-fluorine bonds are generally strong and less reactive in cross-coupling reactions compared to other carbon-halogen bonds, their activation in highly electron-deficient systems is achievable. For this compound, the C-F bond at the 2-position is activated towards oxidative addition to a low-valent metal catalyst, such as palladium(0) or nickel(0).

In a Suzuki-Miyaura coupling , the 2-fluoro substituent could be replaced by an aryl or vinyl group by reacting the pyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for promoting the challenging C-F bond activation.

Similarly, in a Sonogashira coupling , the fluorine atom could be substituted with an alkynyl group. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynyl-substituted pyrazines are valuable building blocks in organic synthesis.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Ligand, Base | 2-Aryl-3-pentafluoroethyl-pyrazine |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-3-pentafluoroethyl-pyrazine |

This table outlines plausible cross-coupling reactions based on modern catalytic methods for C-F activation.

Defluorination and Hydrodefluorination Pathways

Defluorination, the removal of the fluorine atom, can be achieved under specific reductive conditions. This can be a hydrodefluorination process, where the fluorine atom is replaced by a hydrogen atom. Such a transformation can be accomplished using various reducing agents, including metal hydrides or catalytic hydrogenation, although the conditions might need to be forcing due to the strength of the C-F bond. Photoredox catalysis has also emerged as a powerful tool for the hydrodefluorination of fluoroarenes under mild conditions.

Transformations of the 3-Pentafluoroethyl Group

The pentafluoroethyl group (-C2F5) is generally considered to be chemically robust and unreactive. The carbon-fluorine bonds within this group are very strong, and the fluorine atoms provide a steric shield for the carbon backbone. However, under certain harsh conditions, transformations can be induced.

Reactions involving the cleavage of the C-C bond within the pentafluoroethyl group or the defluorination of the group are typically challenging and require highly reactive reagents, such as strong reducing agents or organometallic species. For instance, reactions with strong nucleophiles under high temperatures might lead to the degradation of the pentafluoroethyl group, but selective transformations are difficult to achieve. The development of new catalytic methods may open up avenues for the selective functionalization of the pentafluoroethyl group in the future.

Derivatization and Functionalization of the Perfluoroalkyl Chain

The direct derivatization of the pentafluoroethyl (C2F5) group on the pyrazine ring is a significant chemical challenge. Perfluoroalkyl chains are renowned for their high stability, a consequence of the exceptional strength of the carbon-fluorine bond. This inherent inertness makes the selective transformation of an attached C2F5 group a difficult task that is not widely documented in the literature for this specific class of compounds.

While methods for introducing perfluoroalkyl chains onto aromatic and heterocyclic rings are well-established, post-installation modification is rare. The reactivity of the C2F5 group is generally limited to harsh conditions that can overcome the high activation energy required to cleave a C-F or C-C bond within the chain. Theoretical reactions could involve nucleophilic attack on the carbon atoms of the pentafluoroethyl group; however, this would require highly reactive nucleophiles and would likely compete with reactions at the more electrophilic pyrazine ring itself. Radical reactions could also be envisioned, but these often lack selectivity. As such, the functionalization of the pyrazine moiety typically proceeds by modifying the heterocyclic ring rather than the perfluoroalkyl substituent.

Stability and Reactivity of the Pentafluoroethyl Moiety under Diverse Conditions

The stability of the pentafluoroethyl group is a defining characteristic of this compound. This stability is primarily attributed to the strong C-F bonds, which make the moiety resistant to many chemical environments.

Thermal Stability: Studies on analogous per- and polyfluoroalkyl substances (PFAS) provide insight into the expected thermal behavior of the C2F5 group. The thermal decomposition of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl ether carboxylic acids (PFECAs) has been observed to begin at temperatures as low as 150-200°C. nih.govnih.gov The primary decomposition pathways for these molecules involve the cleavage of the weakest bonds in the structure. nih.gov For this compound, two main thermal degradation pathways can be postulated:

Cleavage of the C-C bond between the pyrazine ring and the pentafluoroethyl group.

HF elimination from the perfluoroalkyl chain, leading to unsaturated fluorinated species. nih.gov

Table 1: Postulated Thermal Decomposition Products

| Initial Reactant | Temperature Range (°C) | Postulated Primary Products |

|---|

Chemical Stability: The pentafluoroethyl group is exceptionally stable under most acidic and basic conditions due to the high electronegativity of fluorine, which shields the carbon backbone from nucleophilic and electrophilic attack. Degradation of similar perfluorinated substances typically requires advanced oxidation or reduction processes, such as treatment with potent radicals generated via sonochemical, electrochemical, or photochemical methods. nih.gov Therefore, under typical laboratory conditions involving aqueous acids and bases, the pentafluoroethyl moiety is expected to remain intact.

Pyrazine Nitrogen Atom Coordination and Activation

The two nitrogen atoms of the pyrazine ring possess lone pairs of electrons, making them potential sites for coordination with metal ions. This interaction can significantly alter the electronic properties and reactivity of the entire molecule.

Ligand Exchange Reactions and Metal Complex Formation

This compound can act as a ligand, coordinating to various transition metals through its nitrogen atoms to form metal complexes. The coordination can be monodentate, using one nitrogen atom, or bidentate and bridging, where both nitrogen atoms coordinate to one or more metal centers, respectively.

However, the coordination ability of the pyrazine nitrogens in this specific molecule is substantially attenuated by the powerful electron-withdrawing effects of the substituents. Both the fluorine atom at the C-2 position and the pentafluoroethyl group at the C-3 position inductively pull electron density from the ring. This effect reduces the basicity and nucleophilicity of the nitrogen lone pairs, making them weaker donors compared to those in unsubstituted pyrazine. This diminished basicity must be considered when selecting appropriate metal precursors and reaction conditions for complex formation.

Table 2: Influence of Substituents on Pyrazine Nitrogen Basicity

| Compound | Substituent(s) | Effect on Nitrogen Basicity | Expected Coordination Strength |

|---|---|---|---|

| Pyrazine | None | Baseline | Strong |

| 2-Fluoropyrazine (B1298663) | -F (electron-withdrawing) | Decreased | Moderate |

Influence on Reaction Pathways and Selectivity

The coordination of a metal to a pyrazine nitrogen atom can serve as a powerful tool to control reaction pathways and selectivity. This "coordination-activation" strategy operates through several mechanisms:

Electronic Activation: Upon coordination, the metal acts as a strong Lewis acid, further withdrawing electron density from the heterocyclic ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

Steric Direction: The coordinated metal complex occupies significant space on one side of the pyrazine ring, sterically hindering the approach of reagents from that face. This can direct incoming reactants to specific, unhindered positions.

Directed Metalation: Pre-coordination of an organometallic reagent (e.g., a zinc or lithium base) to a nitrogen atom can position the reactive part of the reagent in close proximity to a specific C-H bond, facilitating regioselective deprotonation and subsequent functionalization.

For this compound, coordination to the N-4 nitrogen (para to the fluorine) would likely activate the C-5 and C-6 positions for nucleophilic attack or directed metalation.

Chemo- and Regioselectivity in Complex Transformations

The reactivity of this compound is dominated by the highly electron-deficient nature of its aromatic ring. This property dictates the chemo- and regioselectivity of its transformations, with nucleophilic aromatic substitution (SNAr) being a primary reaction pathway. wikipedia.org

The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This effect is greatly amplified by the strongly electron-withdrawing fluoro and pentafluoroethyl substituents. Consequently, the carbon atoms of the ring are highly electrophilic and prone to attack by nucleophiles.

The most probable site for nucleophilic attack is the C-2 position. This is because the fluorine atom at this position is a good leaving group in SNAr reactions, and the negative charge of the intermediate Meisenheimer complex is stabilized by resonance and by the adjacent electron-withdrawing nitrogen atom (N-1) and pentafluoroethyl group at C-3. libretexts.org Therefore, a high degree of regioselectivity is expected, with various nucleophiles displacing the fluoride (B91410) ion at C-2.

Table 3: Predicted Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile (Nu-H) | Reagents/Conditions | Major Product |

|---|---|---|

| R-OH (Alcohols) | Base (e.g., NaH, K2CO3) | 2-Alkoxy-3-pentafluoroethyl-pyrazine |

| R-NH2 (Amines) | Base or Heat | 2-Amino-3-pentafluoroethyl-pyrazine |

| R-SH (Thiols) | Base (e.g., Cs2CO3) | 2-Thio-3-pentafluoroethyl-pyrazine |

This selective functionalization at the C-2 position allows for the introduction of a wide array of functional groups, making this compound a versatile building block for the synthesis of more complex, highly functionalized pyrazine derivatives.

Computational and Theoretical Investigations of 2 Fluoro 3 Pentafluoroethyl Pyrazine

Quantum Chemical Characterization of Electronic and Geometric Structures

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic and geometric properties of molecules. These approaches allow for a detailed understanding of molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium to large-sized molecules like 2-Fluoro-3-pentafluoroethyl-pyrazine. By approximating the many-electron wavefunction in terms of the electron density, DFT can efficiently calculate key molecular parameters.

In a typical DFT study of this compound, the molecular geometry would be optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of functional and basis set is crucial for obtaining reliable results. For fluorinated compounds, hybrid functionals such as B3LYP are often employed in conjunction with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) to accurately describe the electronic structure and the effects of electron correlation and polarization. researchgate.netpnrjournal.com

The optimized geometry provides a wealth of information, including bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the steric and electronic effects of the fluoro and pentafluoroethyl substituents on the pyrazine (B50134) ring. A hypothetical set of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT This table is for illustrative purposes and represents typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | C2-F | 1.345 |

| C3-C(CF2CF3) | 1.520 | |

| C(CF2)-F | 1.350 | |

| C(CF3)-F | 1.335 | |

| N1-C2 | 1.330 | |

| C2-N3 | 1.328 | |

| C5-C6 | 1.390 | |

| **Bond Angles (°) ** | F-C2-N1 | 117.5 |

| F-C2-N3 | 117.8 | |

| N1-C2-N3 | 124.7 | |

| C2-C3-C(CF2CF3) | 121.0 | |

| C3-C(CF2)-F | 110.5 |

While DFT is powerful for ground-state properties, more advanced ab initio methods are often required for an accurate description of electronically excited states and the subtle energy differences involved in chemical reactions. Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory, and Complete Active Space Self-Consistent Field (CASSCF) provide higher levels of theory to account for electron correlation.

For this compound, these methods could be used to investigate its photophysical properties. For example, Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled-Cluster (EOM-CC) methods could predict the vertical excitation energies and oscillator strengths, providing insight into the UV-Vis absorption spectrum of the molecule. Furthermore, these advanced calculations are crucial for determining accurate reaction energetics, such as activation energies and reaction enthalpies, which are vital for understanding its chemical reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The static picture provided by quantum chemical calculations can be complemented by Molecular Dynamics (MD) simulations, which allow for the exploration of the conformational landscape and intermolecular interactions of this compound over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For a molecule with a flexible side chain like the pentafluoroethyl group, MD simulations can reveal the preferred conformations and the energy barriers between them. By simulating the molecule in a solvent, such as water or an organic solvent, one can also study the nature of intermolecular interactions, including hydrogen bonding and van der Waals forces, between the solute and solvent molecules. The insights gained from MD simulations are crucial for understanding how the molecule behaves in a condensed phase, which is more representative of real-world chemical systems. mdpi.com

Mechanistic Elucidation of Reactions involving this compound

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods provide powerful tools to map out reaction pathways and analyze the electronic rearrangements that occur during a chemical transformation.

To elucidate the mechanism of a reaction involving this compound, computational chemists can identify the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the TS. Once the TS is found, its structure can be analyzed to understand the key bond-breaking and bond-forming events.

The intrinsic reaction coordinate (IRC) can then be calculated to map the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired minima. The energy profile along the reaction pathway provides the activation energy, which is a critical determinant of the reaction rate.

To gain deeper insight into the electronic structure and bonding changes during a reaction, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often performed. researchgate.netnih.gov

NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structures of core electrons, lone pairs, and bonds. pnrjournal.comajchem-b.comekb.eg This analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are reported as second-order perturbation theory energies (E(2)). For this compound, NBO analysis could reveal the interactions between the lone pairs of the nitrogen and fluorine atoms with the antibonding orbitals of the pyrazine ring and the pentafluoroethyl group, providing a quantitative measure of their electronic effects. A hypothetical NBO analysis is presented in Table 2.

Table 2: Hypothetical Second-Order Perturbation Theory Analysis of the Fock Matrix for this compound from NBO Analysis This table is for illustrative purposes and represents typical data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π*(C2-N3) | 5.8 |

| LP (1) N1 | π*(C5-C6) | 3.2 |

| LP (1) F | σ*(C2-N1) | 2.1 |

| π (C5-C6) | π*(N1-C2) | 18.5 |

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. nih.gov By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. ionic). The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about bond strength and type. This analysis would be particularly useful in characterizing the C-F bonds and the interactions within the highly fluorinated ethyl group of this compound.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations on the chemical compound This compound could be located. The stringent focus of the query on this particular molecule reveals a gap in the current publicly accessible research landscape.

While computational studies, particularly using Density Functional Theory (DFT), are commonly employed to predict spectroscopic parameters for various heterocyclic compounds, including pyrazine and pyridine (B92270) derivatives, no such studies have been published for this compound itself. This includes the prediction of NMR and vibrational spectra, as well as electronic absorption and emission properties.

The absence of dedicated research on this specific compound means that no data is available to populate the requested sections on its computational and theoretical investigations. Therefore, a detailed article adhering to the provided outline cannot be generated at this time.

It is possible that research on this compound exists in proprietary industrial databases or has not yet been published in the public domain. Further investigation would require access to such specialized resources or the initiation of new research to computationally model and theoretically analyze the spectroscopic characteristics of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Fluoro 3 Pentafluoroethyl Pyrazine

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. jeol.com The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, allows for a multi-faceted approach to structural analysis. nih.gov

A complete structural assignment of 2-Fluoro-3-pentafluoroethyl-pyrazine is achieved by integrating data from ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy. researchgate.net

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the two aromatic protons on the pyrazine (B50134) ring. The chemical shifts and coupling constants of these protons would be influenced by the adjacent fluorine and pentafluoroethyl substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon signals will exhibit splitting due to coupling with attached and nearby fluorine atoms (¹JCF, ²JCF, etc.), which is crucial for assigning the carbons of the pyrazine ring and the pentafluoroethyl group. jeolusa.com The large ¹JCF coupling constants, which can be up to 280 Hz, are particularly diagnostic. jeolusa.com

¹⁹F NMR: As the second most sensitive stable nucleus for NMR, ¹⁹F NMR is exceptionally informative for fluorinated compounds. man.ac.ukhuji.ac.il The spectrum of this compound would display distinct signals for the fluorine atom on the pyrazine ring and the two different fluorine environments within the pentafluoroethyl (-CF₂CF₃) group. man.ac.uk The large chemical shift dispersion of ¹⁹F NMR aids in resolving these signals clearly. biophysics.org Intricate splitting patterns will arise from homo-nuclear (F-F) and hetero-nuclear (F-H, F-C) couplings, providing critical connectivity data. nih.gov

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazine ring. ipb.pt The chemical shifts of the two nitrogen atoms would be influenced by the positions of the fluorine and pentafluoroethyl substituents, offering another layer of structural verification. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| ¹H | 8.0 - 8.5 | Doublet of doublets (dd) |

| ¹³C (Ring) | 140 - 160 | Complex multiplets due to C-F coupling |

| ¹³C (-CF₂) | 110 - 125 | Triplet of quartets (tq) due to ¹JCF and ²JCF |

| ¹³C (-CF₃) | 115 - 130 | Quartet of triplets (qt) due to ¹JCF and ²JCF |

| ¹⁹F (Ring) | -80 to -120 | Multiplet |

| ¹⁹F (-CF₂) | -100 to -130 | Quartet (q) |

| ¹⁹F (-CF₃) | -70 to -90 | Triplet (t) |

Note: Predicted values are based on typical ranges for fluorinated pyrazines and related heterocyclic compounds.

To unambiguously establish the bonding framework and spatial relationships within the molecule, a suite of 2D NMR experiments is employed. nih.govipb.pt

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would confirm the coupling between the adjacent protons on the pyrazine ring. F-F COSY can reveal couplings between the fluorine on the ring and the pentafluoroethyl group, as well as between the CF₂ and CF₃ groups. nih.gov

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded nuclei. ¹H-¹³C HSQC is used to assign the protonated carbons of the pyrazine ring. ¹⁹F-¹³C HSQC is invaluable for assigning the carbons of the highly fluorinated pentafluoroethyl group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-4 bonds), which is critical for piecing together the molecular structure. nih.gov Correlations between the pyrazine protons and carbons, between the ring fluorine and adjacent carbons, and between the fluorine atoms of the pentafluoroethyl group and the pyrazine ring carbons would definitively establish the substitution pattern. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space connectivity information. For this molecule, NOESY could show correlations between the ring protons and the fluorine atom on the ring or the fluorine atoms of the pentafluoroethyl group, helping to confirm the geometry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and studying the fragmentation pathways of a molecule. nih.gov For this compound, HRMS provides an exact mass measurement, which is used to confirm the molecular formula (C₆H₂F₆N₂). nih.gov The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can be used to break the molecule apart and analyze the resulting fragments. nih.govmdpi.com

Table 2: Predicted HRMS Fragmentation of this compound

| m/z (Fragment Ion) | Proposed Structure/Loss |

|---|---|

| 220.0156 | [M]⁺ (Molecular Ion) |

| 201.0127 | [M - F]⁺ |

| 151.0119 | [M - CF₃]⁺ |

| 101.0082 | [M - C₂F₅]⁺ |

| 82.0223 | [C₄H₂FN₂]⁺ (Fluoropyrazine ring) |

| 69.9952 | [CF₃]⁺ |

Note: The m/z values are calculated based on the exact masses of the isotopes.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (XRD) provides the most definitive three-dimensional structural information for crystalline solids. scispace.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. bendola.com Furthermore, XRD reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking, dipole-dipole interactions, and potential halogen bonding involving the fluorine atoms. researchgate.net For fluorinated pyridines and related compounds, these interactions significantly influence the solid-state properties. scispace.com

Table 3: Expected Molecular Geometry Parameters from XRD for this compound

| Parameter | Expected Value |

|---|---|

| C-F (ring) bond length | ~1.34 Å |

| C-F (ethyl) bond length | ~1.33 - 1.35 Å |

| C-C (ring) bond length | ~1.38 - 1.40 Å |

| C-N (ring) bond length | ~1.33 - 1.34 Å |

| C-C (ring to ethyl) bond length | ~1.50 Å |

| Pyrazine ring planarity | Nearly planar |

Note: Expected values are based on data for similar fluorinated heterocyclic compounds. scispace.combendola.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra serve as a unique "fingerprint" for the compound and are used to identify specific functional groups. researchgate.net

IR Spectroscopy: The IR spectrum would show strong absorption bands corresponding to the stretching vibrations of the C-F bonds in both the aromatic ring and the pentafluoroethyl group, typically in the 1100-1400 cm⁻¹ region. srce.hr Vibrations associated with the pyrazine ring, such as C=N and C=C stretching, would appear in the 1400-1600 cm⁻¹ region. C-H stretching of the aromatic protons would be observed around 3000-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of symmetric, non-polar bonds. scilit.com The symmetric stretching of the pyrazine ring would be a prominent feature. The C-C bond of the ethyl group and symmetric C-F stretching modes may also be Raman active. purdue.edu

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=N, C=C Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-F (Aromatic) Stretch | 1200 - 1300 | 1200 - 1300 |

| C-F (Aliphatic) Stretch | 1100 - 1400 | 1100 - 1400 |

| Ring Breathing/Deformation | 800 - 1000 | 800 - 1000 |

Note: Frequencies are approximate and based on characteristic group frequencies for fluorinated aromatic compounds. researchgate.netnih.gov

Advanced Chromatographic Techniques Coupled with Spectrometry for Purity and Isomer Analysis

To ensure the purity of a synthesized compound and to separate it from any potential isomers or byproducts, advanced chromatographic techniques coupled with mass spectrometry are essential. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS is an ideal technique for its analysis. researchgate.net The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. sigmaaldrich.com The coupled mass spectrometer then provides mass spectra for each eluting component, allowing for their identification. sciopen.com This method is highly effective for detecting and quantifying impurities.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile impurities or for preparative-scale purification, HPLC-MS can be used. mdpi.com Reversed-phase HPLC would separate compounds based on their polarity. Coupling to a mass spectrometer allows for the identification of the separated components. This is also a valuable technique for analyzing potential isomers that may not be easily separable by GC. mdpi.com

These chromatographic methods are crucial not only for verifying the purity of the final product but also for monitoring the progress of the chemical synthesis and optimizing reaction conditions.

Despite a comprehensive search of publicly available scientific literature, there is currently no specific information available regarding the advanced applications and emerging research directions for the chemical compound This compound in the areas of functional materials science, ligand design and coordination chemistry, or as research tools in chemical biology.

The performed searches for the role of this compound and its derivatives in fluoropolymer design, their integration into high-performance materials, their use in the synthesis of novel coordination complexes, the investigation of their metal-ligand interactions and catalytic activity, and their application as research tools or probes in chemical biology did not yield any relevant results.

This suggests that research into these specific applications for this particular compound has not been published in the accessible scientific domain. Therefore, the detailed article as outlined in the prompt cannot be generated at this time due to the lack of available data.

It is important to note that the absence of published research does not necessarily mean a lack of potential for this compound. The information may be proprietary, part of ongoing, unpublished research, or the compound may not have been explored for these specific applications yet.

Advanced Applications and Emerging Research Directions for 2 Fluoro 3 Pentafluoroethyl Pyrazine Derivatives

Research Tools and Probes in Chemical Biology

Derivatization for Enhanced Analytical Detection and Imaging Probes (e.g., LC-MS/MS reagents)

In modern analytical science, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high sensitivity is crucial for detecting trace amounts of analytes. Chemical derivatization is a key strategy employed to enhance the ionization efficiency and improve the chromatographic behavior of target molecules that otherwise exhibit poor detection signals. nih.gov Fluorinated pyrazine (B50134) scaffolds are of growing interest in the design of novel derivatizing agents and fluorescent probes for this purpose.

Derivatives of 2-fluoro-3-pentafluoroethyl-pyrazine can be engineered to act as highly reactive reagents that tag specific functional groups (e.g., hydroxyls, amines) on analytes. The incorporation of the fluorinated pyrazine moiety introduces a readily ionizable group, significantly boosting the signal intensity in mass spectrometry. For instance, reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) have been successfully used to derivatize vitamin D metabolites, increasing detection sensitivity and enabling the separation of isomers. nih.gov Similarly, fluorinated reagents such as 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) have been used to enhance the analysis of estrogens in human plasma by LC-MS/MS. researchgate.net

Beyond mass spectrometry, the pyrazine core is a component of advanced fluorescent probes. A novel fluoro-pyrazine-bridged fluorescent probe was developed for the specific imaging of lipid droplets in various cell types, from bacteria to plants and animals. nih.gov This probe demonstrated high photostability and brightness, properties enhanced by the unique electronic structure of the fluorinated pyrazine bridge. nih.gov Such probes allow for the real-time tracking of dynamic biological processes, and the pyrazine structure can be modified to tune the probe's selectivity for different targets. For example, a pyrazine derivative was designed as a "turn-on" fluorescent sensor for the highly selective detection of aluminum ions (Al³⁺). rsc.orgresearchgate.net

Table 1: Examples of Fluorinated Derivatization Agents and Probes

| Reagent/Probe Class | Target Analyte/Application | Enhancement Mechanism | Reference |

| Fluoro-Pyrazine-Bridged Probes | Lipid Droplet Imaging | Chelation-Enhanced Fluorescence (CHEF), improved photostability | nih.gov |

| Pyrazine-Derived Sensors | Metal Ion Detection (e.g., Al³⁺) | "Turn-on" fluorescence upon ion binding | rsc.orgresearchgate.net |

| 2-Fluoro-1-methylpyridinium (FMP) Reagents | Vitamin D, Estrogens | Adds a permanently charged group, enhancing ionization for LC-MS/MS | nih.govnih.gov |

| Fluoro-Dinitrophenyl-Piperazine (PPZ) Reagents | Estrogens | Improves ionization efficiency and chromatographic separation | researchgate.net |

Scaffolds for Investigating Molecular Recognition Phenomena

Molecular recognition—the specific non-covalent interaction between two or more molecules—is fundamental to nearly all biological processes, including enzyme-substrate binding and protein-ligand interactions. The this compound structure serves as a rigid and electronically distinct scaffold for designing molecules to probe these phenomena.

The pyrazine ring itself has an imbalanced electron density due to its two nitrogen atoms, allowing it to participate in specific binding interactions. mdpi.com The addition of highly electronegative fluorine atoms and a pentafluoroethyl group dramatically alters the molecule's electrostatic potential. This creates opportunities for strong, directional, non-covalent interactions such as hydrogen bonds and dipole-dipole interactions, which are critical for drug-receptor binding. researchgate.net

Researchers can synthesize libraries of compounds based on this scaffold to systematically study how subtle changes in structure affect binding affinity and specificity. For example, in the development of new kinase inhibitors, fluorinated heterocyclic scaffolds, including pyrrolopyrimidines, are used to optimize interactions within the ATP-binding pocket of enzymes like VEGFR-2. nih.gov The fluorine atoms can modulate the pKa of nearby functional groups, influencing their ionization state and ability to form key hydrogen bonds with amino acid residues in the target protein. nih.gov By using this compound as a core, scientists can investigate how perfluoroalkyl groups contribute to hydrophobic interactions and how the strategic placement of fluorine atoms fine-tunes the electronic profile for enhanced molecular recognition.

Agrochemical Innovation and Design

The agrochemical industry has increasingly relied on organofluorine chemistry to develop next-generation herbicides, fungicides, and insecticides with improved efficacy and safety profiles. nih.gov Fluorine-containing heterocycles, including pyrazines, are central to this innovation, and this compound represents a valuable building block in this field. nih.gov

Synthetic Targets for Structure-Activity Relationship (SAR) Studies in Agrochemical Development

Structure-Activity Relationship (SAR) studies are the cornerstone of modern agrochemical discovery, providing a systematic approach to optimizing a lead compound's biological activity. nih.gov this compound is an ideal synthetic target for such studies because its multiple fluorinated positions offer distinct opportunities for modification.

The introduction of fluorine or fluoroalkyl groups into a molecule can profoundly alter its biological activity. ccspublishing.org.cn For example, the fungicide Pyraziflumid contains a trifluoromethyl-pyrazine moiety, which is crucial for its effectiveness. researchgate.net In SAR studies, a core scaffold like this compound would be used to generate a series of analogs. Researchers might:

Replace the fluorine atom at the 2-position with other halogens or small functional groups to probe the electronic and steric requirements for binding to the target site.

Modify the length or degree of fluorination of the ethyl chain at the 3-position to fine-tune lipophilicity and metabolic stability.

Introduce other substituents onto the pyrazine ring to explore additional binding interactions.

These systematic modifications allow for the mapping of the chemical space around the scaffold, leading to a detailed understanding of which molecular features are essential for pesticidal activity and which can be altered to improve other properties like selectivity or environmental safety. nih.gov

Table 2: Hypothetical SAR Study Based on a Fluorinated Pyrazine Scaffold

| Modification from Core Scaffold | Target Property to Investigate | Expected Outcome |

| Vary substituent at 2-position (e.g., -Cl, -Br, -CN) | Binding affinity at target site | Determine if a hydrogen bond acceptor or a specific electronic profile is needed. |

| Modify pentafluoroethyl group (e.g., to -CF₃, -C₃F₇) | Lipophilicity and membrane permeability | Optimize uptake into the target pest or plant. |

| Add a substituent at 5- or 6-position | Metabolic stability and selectivity | Block sites of metabolic attack or introduce interactions that improve selectivity. |

| Change pyrazine to another heterocycle (e.g., pyridazine) | Core scaffold requirement | Confirm the importance of the pyrazine ring for activity. |

Influence of Fluorine on Bioavailability and Environmental Persistence in Research Contexts

The inclusion of fluorine in agrochemical candidates has a dual impact that is a major focus of research: it can enhance bioavailability while also raising concerns about environmental persistence.

Bioavailability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests or the environment. chimia.ch This increased metabolic stability means the active compound can persist longer, increasing its chance of reaching the biological target. Furthermore, fluorine substitution can increase the lipophilicity of a molecule, which often improves its ability to cross biological membranes, thereby enhancing its bioavailability. ccspublishing.org.cnchimia.ch

Environmental Persistence: The very stability that makes fluorinated compounds effective also means they can be slow to break down in the environment. shootsbysyngenta.com Regulatory bodies are increasingly scrutinizing highly fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), due to their persistence. shootsbysyngenta.comnih.gov Consequently, a significant area of agrochemical research involves understanding the "fluorine effect" not just on efficacy but also on the environmental fate of a molecule. Research in this context aims to strike a balance: designing molecules that are stable enough to be effective but will still degrade into benign substances within a reasonable timeframe. This involves studying how the number and location of fluorine atoms on a scaffold like this compound influence its degradation pathways in soil and water.

Future Perspectives and Unexplored Research Avenues in Fluorinated Pyrazine Chemistry

The field of fluorinated pyrazine chemistry, while mature in some respects, continues to offer exciting avenues for future research. A primary driver of innovation is the ongoing need for new molecules in medicine and agriculture with highly tailored properties.

One of the most significant future directions is the development of novel, more efficient, and selective methods for fluorination and fluoroalkylation. nih.gov Advances in catalysis and synthetic methodology will allow chemists to access a wider array of complex fluorinated pyrazine derivatives that are currently difficult or impossible to synthesize. The use of emerging technologies like continuous flow chemistry could enable safer and more scalable production of these compounds, expanding the accessible chemical space for discovery programs. acs.org

Another major research avenue is the design of agrochemicals and pharmaceuticals that are less reliant on heavy fluorination to reduce environmental persistence. shootsbysyngenta.com This involves a deeper investigation into bioisosterism, where fluorinated groups are replaced by non-fluorinated mimics that retain the desired electronic and steric properties without the associated environmental concerns. Scaffolds like this compound are excellent tools for these studies, allowing for direct comparison between highly fluorinated analogs and their potential bioisosteres.

Finally, the application of fluorinated pyrazines in materials science and chemical biology remains a relatively unexplored frontier. Their unique electronic and photophysical properties could be harnessed to create novel polymers, liquid crystals, or advanced molecular probes for studying complex biological systems. As our understanding of the subtle effects of fluorine on molecular properties grows, so too will the potential applications for specialized compounds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-3-pentafluoroethyl-pyrazine, and how can purity be ensured?

- Methodology :

- Fluorination Strategies : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the pyrazine C2 position. For pentafluoroethyl (-CF₂CF₃) substitution, consider nucleophilic trifluoroethylation using Cu-mediated coupling or Pd-catalyzed cross-coupling with perfluoroalkyl halides .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures. Validate purity via HPLC (C18 column, 70:30 MeCN/H₂O mobile phase) and ¹⁹F NMR to confirm absence of unreacted intermediates or fluorinated byproducts .

Q. How can the electronic effects of fluorine and pentafluoroethyl substituents on pyrazine be characterized?

- Methodology :

- Spectroscopic Analysis : Use ¹H and ¹⁹F NMR to assess electron-withdrawing effects. Fluorine substituents deshield adjacent protons (upfield shifts in ¹H NMR) and exhibit distinct ¹⁹F signals (e.g., -CF₂CF₃ at ~-80 to -85 ppm) .

- Computational Studies : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and quantify Hammett σ constants for substituent electronic contributions .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Reactivity Screening : Test Buchwald-Hartwig amination or Suzuki-Miyaura coupling under varying conditions (e.g., Pd(OAc)₂/XPhos catalyst, 80°C in dioxane). Monitor regioselectivity via LC-MS and compare yields to less fluorinated analogs .

- Steric Analysis : Use X-ray crystallography or molecular docking simulations to quantify steric hindrance from the pentafluoroethyl group, correlating with reaction turnover rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR splitting or MS fragmentation patterns)?

- Methodology :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish between spin-spin coupling and chemical exchange effects in NMR spectra.

- High-Resolution MS/MS : Fragment ions (e.g., loss of CF₃ or F⁻) can indicate competing decomposition pathways. Compare with theoretical fragmentation patterns using software like MassFrontier .

Q. How can the environmental stability and decomposition pathways of this compound be studied under simulated indoor surface conditions?

- Methodology :

- Surface Reactivity Assays : Deposit the compound on SiO₂ or cellulose surfaces (mimicking indoor dust). Use ToF-SIMS or IR microspectroscopy to track degradation products (e.g., HF release or oxidation to pyrazine N-oxides) .

- Accelerated Aging : Expose samples to UV light (254 nm) and humid air (40°C/75% RH), analyzing stability via GC-MS every 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.